molecular formula C24H28FN5O2S B286124 N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

Cat. No. B286124
M. Wt: 469.6 g/mol
InChI Key: KXMWGBWWGSGLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide, also known as EAI045, is a chemical compound that has been studied for its potential applications in cancer therapy. This compound belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.

Mechanism of Action

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide works by binding to the ATP-binding site of EGFR L858R/T790M, which prevents the enzyme from phosphorylating downstream signaling molecules and inhibits cell growth and division. This selective inhibition of EGFR L858R/T790M has been shown to have a potent antitumor effect in preclinical studies.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to have a potent antitumor effect in preclinical studies, with a high selectivity for EGFR L858R/T790M over wild-type EGFR and other kinases. In addition, N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high selectivity for EGFR L858R/T790M, its potent antitumor effect, and its favorable pharmacokinetic profile. However, the limitations of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high cost of synthesis and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

For the study of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide include the development of more efficient and cost-effective synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict response to the drug. In addition, the combination of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide with other targeted therapies or immune checkpoint inhibitors may have synergistic effects and improve treatment outcomes for NSCLC patients.

Synthesis Methods

The synthesis of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 1-(2-aminoethyl)-4-methyl-1H-1,2,3-triazole in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then reacted with 2-(2-ethylanilino)-2-oxoethyl mercaptan in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide.

Scientific Research Applications

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). NSCLC is a type of lung cancer that accounts for approximately 85% of all lung cancer cases and is associated with poor prognosis. N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to selectively inhibit the activity of a specific mutant form of the epidermal growth factor receptor (EGFR) called EGFR L858R/T790M, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib.

properties

Molecular Formula

C24H28FN5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

N-[1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-fluorobenzamide

InChI

InChI=1S/C24H28FN5O2S/c1-5-16-8-6-7-9-19(16)26-20(31)14-33-24-29-28-22(30(24)4)21(15(2)3)27-23(32)17-10-12-18(25)13-11-17/h6-13,15,21H,5,14H2,1-4H3,(H,26,31)(H,27,32)

InChI Key

KXMWGBWWGSGLFV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.